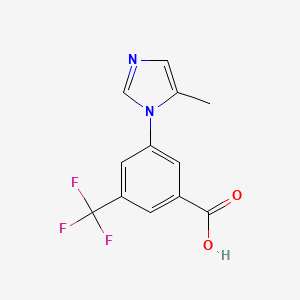

3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Descripción general

Descripción

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the formation of the imidazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted imidazoles or benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential

One of the most promising applications of this compound is in cancer research. Studies have indicated that derivatives of imidazole compounds can act as inhibitors of various oncogenic pathways. For instance, the compound has been explored as an inhibitor of the WD repeat domain 5 (WDR5), a protein implicated in several cancers.

Case Study: WDR5 Inhibition

Research published in the Journal of Medicinal Chemistry describes the optimization of WDR5 inhibitors using structure-guided pharmacophore design. The study highlights the compound's ability to bind with high affinity to WDR5, demonstrating potent antiproliferative activity against cancer cell lines and significant oral bioavailability in animal models .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. It has been categorized among kinase inhibitors and has been tested for its ability to inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study focusing on the inhibition of kinases relevant to cancer therapy demonstrated that compounds similar to 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid could effectively reduce tumor growth in preclinical models. The structure's trifluoromethyl group enhances lipophilicity, aiding cellular uptake and efficacy .

Drug Development

The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its role as an anticancer drug is particularly noteworthy, with ongoing research aiming to refine its pharmacokinetic properties for better efficacy and safety profiles.

Research Chemical Standards

The compound is also utilized as a reference standard in analytical chemistry, particularly in studies involving drug metabolism and pharmacokinetics. Its availability from chemical suppliers facilitates its use in laboratory settings for various experimental applications .

Mecanismo De Acción

The mechanism by which 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the trifluoromethyl group enhances the compound's stability and lipophilicity. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.

Comparación Con Compuestos Similares

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

3-(5-Methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)benzoic acid

3-(5-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)benzoic acid

Uniqueness: 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of the trifluoromethyl group. This combination of features provides distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, with the CAS number 641571-18-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 270.21 g/mol

- CAS Number : 641571-18-8

The compound's biological activity is primarily attributed to its ability to act as an inhibitor of specific protein kinases. It has been noted for its structural similarity to known kinase inhibitors, suggesting that it may interact with similar targets.

Inhibition of Kinases

Research indicates that derivatives of this compound can inhibit c-Src and Abl kinases, which are crucial in various signaling pathways involved in cancer progression. For instance, studies have shown that compounds based on the imidazole scaffold can effectively inhibit these kinases, leading to reduced cell proliferation in certain cancer cell lines .

Cell-Based Assays

- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies revealed that treatment with this compound led to a decrease in cell viability at concentrations as low as 10 µM .

- Caspase Activation : In apoptosis studies, the compound enhanced caspase-3 activity in treated cells, indicating its potential role as an apoptosis inducer. This was particularly evident at concentrations around 10 µM .

- Proteasome and Autophagy Pathways : The compound has been shown to activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for protein degradation and cellular homeostasis. This activation could be beneficial for developing anti-aging therapies and cancer treatments .

Study on Cancer Cell Lines

In a recent study evaluating the effects of various benzoic acid derivatives, this compound was found to exhibit one of the highest levels of cathepsin B and L activation among tested compounds. This suggests a strong potential for modulating proteolytic pathways involved in tumor progression .

| Compound | Cell Line | Concentration (µM) | Viability (%) | Caspase Activation |

|---|---|---|---|---|

| A | MDA-MB-231 | 10 | 45 | Increased |

| B | HepG2 | 10 | 50 | Increased |

| C | CCD25sk | 10 | 98 | Not significant |

Potential Therapeutic Applications

Given its biological activity, this compound holds promise as a therapeutic agent in:

- Cancer Therapy : Its ability to inhibit key kinases involved in cancer progression makes it a candidate for further development as an anticancer drug.

- Anti-Aging Treatments : By enhancing proteostasis through the activation of UPP and ALP, this compound could be explored for applications in age-related diseases.

Propiedades

IUPAC Name |

3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-5-16-6-17(7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUKVFTTLTIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.